Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold
Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Hydroxymethyl)-2(5H)-furanone
Executive Summary: This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2(5H)-furanone, a versatile heterocyclic compound. With a focus on its chemical properties, spectroscopic profile, synthetic utility, and applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development. The furanone core, a prevalent motif in numerous natural products, imbues this molecule with significant potential as a chiral building block for complex molecular architectures. This guide delves into the causality behind its reactivity, provides detailed experimental insights, and grounds its claims in authoritative references to ensure scientific integrity and practical applicability.
The 2(5H)-furanone, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal chemistry. Its unique combination of a lactone, an alkene, and often a chiral center, provides a synthetically versatile platform. 4-(Hydroxymethyl)-2(5H)-furanone is a prominent member of this class, distinguished by a primary alcohol functionality that offers an additional site for chemical modification.
While the racemic compound is available, the (S)-enantiomer, (S)-5-(hydroxymethyl)-2(5H)-furanone, is more extensively characterized and valued as a chiral synthon.[1][2] Its defined stereochemistry is crucial for the asymmetric synthesis of bioactive molecules. This guide will cover the properties of the general structure while providing specific data for the well-documented (S)-enantiomer where applicable. Found in nature in plants such as Helleborus lividus, this compound is more than a synthetic curiosity; it is a naturally derived starting material with significant potential.[1]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for reproducible research. The nomenclature for this compound can be ambiguous due to the positional numbering of the substituents versus the core furanone structure.
Nomenclature and Structure
-
Systematic IUPAC Name: 4-(Hydroxymethyl)furan-2(5H)-one[3] or 3-(Hydroxymethyl)-2H-furan-5-one[4]
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Common Names: 4-(Hydroxymethyl)-γ-crotonolactone, 4-(Hydroxymethyl)but-2-en-4-olide
-
CAS Numbers:
-
Chiral Stereoisomer: The most studied form is (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. The numbering changes based on IUPAC conventions where the chiral center at the 5-position is prioritized.
Physicochemical Data
The physical properties of 4-(hydroxymethyl)-2(5H)-furanone are summarized in the table below. Note the difference in physical state between the racemic mixture and the pure (S)-enantiomer, which is common when a racemate forms a liquid eutectic while the enantiomerically pure form can crystallize effectively.
| Property | Value | References |
| Molecular Formula | C₅H₆O₃ | |
| Molecular Weight | 114.10 g/mol | [5] |
| Appearance | Liquid (Racemic) White to pale yellow solid ((S)-enantiomer) | [3] |
| Melting Point | 41-43 °C ((S)-enantiomer) | |
| Boiling Point | 166-168 °C (at 10 mmHg) | [6] |
| Solubility | Sparingly soluble in water. Soluble in methanol, chloroform. | |
| Optical Rotation | [α]20/D −144° (c = 1 in H₂O) for the (S)-enantiomer | |
| Storage Temperature | 2-8°C or Refrigerator | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable confirmation of the molecule's structure and purity. The combination of NMR, IR, and MS creates a unique fingerprint for 4-(hydroxymethyl)-2(5H)-furanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A recent study on a natural extract of Helleborus lividus provided a detailed and validated NMR analysis of (S)-5-hydroxymethyl-2(5H)-furanone.[1] The data robustly confirms the assigned structure.
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Correlations (COSY & HMBC) |
| H2 (Olefinic) | 6.16 | 122.86 | Correlates with H3 |
| H3 (Olefinic) | 7.50 | 153.97 | Correlates with H2, H5 |
| H5 (Methine) | 5.17 | 84.31 | Correlates with H3, H6a, H6b |
| H6a/H6b (Methylene) | 3.80 / 4.01 | 62.18 | Correlates with H5 |
| C1 (Carbonyl) | - | 173.52 | HMBC correlation with H2, H3, H5 |
Data sourced from Tomi et al., 2022.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule. The gas-phase spectrum from the NIST database shows characteristic absorption bands.[7]
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~3600-3400 cm⁻¹ (broad): O-H stretching of the primary alcohol.
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~1750-1780 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated γ-lactone. The conjugation and ring strain typically place this peak at a higher wavenumber than a saturated ester.
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~1640 cm⁻¹: C=C stretching of the alkene within the ring.
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~1100-1000 cm⁻¹: C-O stretching vibrations from the lactone and the alcohol.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[8]
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Molecular Ion (M⁺): A peak at m/z = 114 corresponds to the molecular weight of C₅H₆O₃.
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Key Fragments: Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, m/z = 83) and subsequent loss of carbon monoxide (-CO, m/z = 55), which is characteristic of lactones.
Synthesis and Manufacturing
The synthesis of substituted butenolides like 4-(hydroxymethyl)-2(5H)-furanone often relies on the cyclization of linear precursors or the modification of other furan derivatives. While many patented methods exist for related structures, a general and illustrative approach can be derived from established organic chemistry principles.
General Synthetic Strategy
A common strategy involves an aldol-type condensation followed by intramolecular cyclization and dehydration. For instance, the reaction between glyoxylic acid and propionaldehyde, followed by acid-catalyzed cyclization, is a known route to the related 5-hydroxy-4-methyl-2(5H)-furanone.[9] Adapting this logic, a plausible synthesis for the target molecule could start from readily available 3-carbon and 2-carbon synthons containing the required functionalities.
Representative Experimental Protocol
This protocol is a representative example adapted from the synthesis of structurally similar furanones and should be optimized for specific laboratory conditions.[9][10]
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., Nitrogen).
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Condensation: A solution of a suitable acetaldehyde equivalent (e.g., a protected enolate) in an anhydrous solvent like THF is cooled to -78 °C. A solution of a glyoxylic acid ester is added dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions. The mixture is stirred for 2-4 hours.
-
Workup 1 (Quenching): The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Cyclization: The solvent is removed under reduced pressure to yield the crude linear adduct. This adduct is then dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the cyclization.
-
Workup 2 (Purification): Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then washed with brine.
-
Final Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield the final 4-(hydroxymethyl)-2(5H)-furanone.
Chemical Reactivity and Synthetic Utility
The molecule's value lies in its predictable reactivity at three distinct sites: the conjugated system, the lactone carbonyl, and the primary alcohol.
Reactivity of the Furanone Core
The α,β-unsaturated lactone is the dominant functional group. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles. This reaction is fundamental to building molecular complexity from the furanone core. The carbonyl group itself can be attacked by strong nucleophiles, leading to ring-opening.
Reactions of the Hydroxymethyl Group
The primary alcohol at the C4 position behaves as a typical alcohol. It can be:
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Esterified with acyl chlorides or carboxylic acids to form esters.
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Etherified to form ethers.
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Oxidized under controlled conditions (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, or with stronger oxidizing agents to a carboxylic acid. This provides a handle to introduce new functionalities and extend carbon chains.
Application as a Chiral Synthon
The true power of (S)-5-(hydroxymethyl)-2(5H)-furanone in drug development lies in its use as a chiral building block. The stereocenter at C5 is transferred to the new, more complex molecule, avoiding the need for costly chiral separations or asymmetric syntheses later in the sequence. It has been successfully employed as a starting material for:
-
Partially saturated heterocycles: Through diastereoselective ring transformations.
-
Natural Products: Such as the neurotransmitter agonist (+)-muscarine.
-
Antiviral Agents: Including precursors to 3′-Ethynylthymidine.
Applications in Research and Drug Development
The 2(5H)-furanone motif is not merely a synthetic tool but is also a "privileged scaffold" found in many bioactive compounds.
-
Antimicrobial and Anti-Biofilm Activity: While the parent compound has limited reported bioactivity, derivatives of 2(5H)-furanone have been extensively studied for their ability to interfere with bacterial quorum sensing and inhibit biofilm formation, a critical factor in persistent infections.[11] This makes the scaffold an attractive starting point for the development of novel anti-infective agents.
-
Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of complex molecules. Its functional handles allow for its incorporation into larger structures through reactions like the Maillard reaction, which is crucial in flavor chemistry but also provides pathways to complex nitrogen-containing heterocycles.[12][13]
Safety and Handling
As a laboratory chemical, 4-(hydroxymethyl)-2(5H)-furanone requires appropriate handling to ensure safety.
-
GHS Hazard Classification: The compound is classified as a hazardous substance.[3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended PPE: Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure stability.[3]
Conclusion
4-(Hydroxymethyl)-2(5H)-furanone is a functionally rich and synthetically valuable molecule. Its well-defined chemical properties, predictable reactivity, and the availability of an enantiomerically pure form make it an indispensable tool for organic synthesis. For researchers in drug discovery and development, this furanone derivative offers a robust and versatile platform for accessing novel and complex molecular architectures, paving the way for the creation of next-generation therapeutics.
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PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). (S)-5-Hydroxymethyl-2[5H]-furanone - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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ResearchGate. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.... Retrieved from [Link]
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NIST. (n.d.). (S)-5-Hydroxymethyl-2[5H]-furanone - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2011). Formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Hof, C., et al. (2003). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology. Retrieved from [Link]
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Latypova, L. G., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]
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